N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester

Description

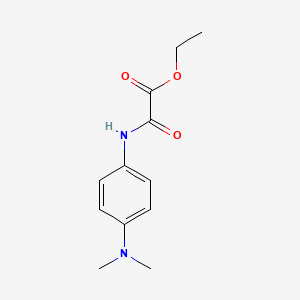

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester is an oxalamic acid derivative characterized by a dimethylamino-substituted phenyl group attached to the oxalamic acid ethyl ester core. Its molecular formula is C₁₂H₁₆N₂O₃, featuring an ethyl ester group and a para-dimethylamino phenyl substituent. This compound is structurally analogous to other oxalamic acid esters used in pharmaceutical synthesis, corrosion inhibition, and organic chemistry research.

Oxalamic acid esters are versatile intermediates due to their reactivity in aminolysis, hydrolysis, and cyclization reactions.

Properties

IUPAC Name |

ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-12(16)11(15)13-9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTFATLKBTZWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344300 | |

| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6121-25-1 | |

| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester typically involves the reaction of 4-dimethylaminophenylamine with oxalyl chloride, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

Reaction of 4-dimethylaminophenylamine with oxalyl chloride: This step forms the intermediate N-(4-dimethylamino-phenyl)-oxalamic acid chloride.

Esterification with ethanol: The intermediate is then reacted with ethanol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester has the molecular formula and is characterized by its oxalamic acid structure linked to a dimethylamino-substituted phenyl group. This unique structure contributes to its reactivity and utility in various chemical syntheses.

Medicinal Chemistry

DMAP-OA is investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various conditions, including hypertension and other cardiovascular diseases. The compound acts as a precursor in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are crucial in managing blood pressure levels.

Case Study: Synthesis of ACE Inhibitors

A notable study demonstrated the synthesis of 2-oxo-4-phenylbutyrate from DMAP-OA through a Grignard reaction followed by an addition reaction with diethyl oxalate. This process yielded high purity and significant quantities of the desired product, showcasing DMAP-OA's role as an effective intermediate in pharmaceutical synthesis .

Synthetic Organic Chemistry

In synthetic organic chemistry, DMAP-OA serves as a versatile building block for various chemical transformations. Its ability to participate in reactions such as esterification and amidation makes it valuable for creating complex organic molecules.

Table 1: Reaction Pathways Involving DMAP-OA

| Reaction Type | Description | Outcome |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Formation of new ester compounds |

| Amidation | Reaction with amines to form amides | Synthesis of amide derivatives |

| Grignard Reaction | Utilization with Grignard reagents | Formation of ketones/aldehydes |

Research Chemical Applications

DMAP-OA is widely used in research laboratories as a reagent or catalyst due to its stability and reactivity. It is particularly useful in the synthesis of dyes and pigments, where it acts as an intermediate that can be modified to yield various colorants.

Case Study: Development of Dyes

In a recent study, DMAP-OA was employed in the synthesis of novel dye compounds. The research highlighted its effectiveness in providing high yields and purity levels, which are essential for industrial applications .

Biotechnology Applications

The compound has potential applications in biotechnology, particularly in the development of biocatalysts and enzyme inhibitors. Its structural properties allow for modifications that can enhance enzyme activity or inhibit unwanted biological processes.

Mechanism of Action

The mechanism of action of N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Oxalamic Acid Esters

Key Observations :

Electron-Donating vs. In contrast, nitro () and chloro () groups (electron-withdrawing) reduce electron density, affecting reactivity in electrophilic substitutions . Methoxy groups () offer moderate electron donation but may sterically hinder reactions at the ortho position .

Ester Group Variations :

- Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters (e.g., ), influencing pharmacokinetic properties like membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted or inferred from structural analogs.

Key Observations :

- The dimethylamino group likely increases water solubility compared to chloro or nitro analogs due to its polar nature.

- Chlorinated analogs (e.g., ) exhibit higher densities (~1.392 g/cm³) due to heavier atoms .

- Ethyl oxamate , lacking aromatic substituents, has significantly higher aqueous solubility, highlighting the impact of hydrophobic aromatic groups on solubility .

Key Observations :

- Enzymatic Hydrolysis : Proteases (e.g., Aspergillus species) selectively hydrolyze oxalamic esters to yield chiral amines, as demonstrated in .

- Aminolysis: Ethyl esters react with amines to form amides, critical in synthesizing HIV inactivators () and TGR5 agonists () .

- Electron-Donating Groups: The dimethylamino group may accelerate reactions requiring nucleophilic aromatic rings, such as Ullmann couplings or SNAr reactions .

Biological Activity

N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenyl ring, linked to an oxalamic acid moiety. Its chemical formula is , and it is classified as an ester.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as an inhibitor of certain enzymes and receptors, influencing cellular pathways related to proliferation and apoptosis. Specifically, it may interact with:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to increased acetylation of histones, affecting gene expression and promoting apoptosis in cancer cells.

- NMDA Receptors : The compound has been studied for its antagonistic effects on NMDA receptors, which are involved in excitatory neurotransmission and synaptic plasticity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting histone acetylation .

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from excitotoxicity, possibly through NMDA receptor antagonism .

- Antimicrobial Properties : Some derivatives of the compound have been evaluated for their antimicrobial efficacy against a range of pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Cancer Cell Lines : A study reported that this compound significantly inhibited the growth of human myelodysplastic syndrome (SKM-1) cells, leading to G1 cell cycle arrest and apoptosis. The mechanism involved the upregulation of acetylated histones and the tumor suppressor protein P21 .

- Neuroprotection in Animal Models : Research involving animal models indicated that administration of the compound reduced neuronal damage following ischemic events, highlighting its neuroprotective potential .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester?

- Methodology : The compound is synthesized via acylation of 4-dimethylaminophenylamine with ethyl chlorooxoacetate in dichloromethane (DCM), using triethylamine (TEA) as a base. The reaction proceeds under inert atmosphere (argon) at 0°C, followed by room-temperature stirring. Post-reaction, the mixture is washed with HCl, NaHCO₃, and brine, dried over MgSO₄, and purified via rotary evaporation .

- Key Data : Typical yields range from 75–85% under optimized conditions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the compound structurally characterized in academic research?

- Techniques :

- NMR Spectroscopy : Confirms substitution patterns (e.g., dimethylamino protons at δ 2.8–3.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- HPLC : Used for enantiomeric purity assessment if chiral intermediates are involved .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in derivatives .

Q. What are its primary applications in drug discovery?

- Role : Acts as a precursor for anticoagulant APIs (e.g., Edoxaban analogs) by enabling structural modifications via its oxalamic ester and dimethylamino groups. These groups enhance binding to serine proteases like Factor Xa .

- Case Study : Derivatives of similar oxalamic esters show inhibitory activity against thrombin (IC₅₀: 10–50 nM) in preclinical assays .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Methodology : Enzymatic resolution using Aspergillus protease selectively hydrolyzes racemic oxalamic esters. For example, (R)-enantiomers are retained as esters, while (S)-enantiomers form acids, achieving >90% enantiomeric excess (ee) after 24-hour incubation .

- Data : Conversion rates plateau at ~50% for optimal enantiomer separation. Post-hydrolysis, acidification (pH 4.0) and extraction yield enantiopure products .

Q. What mechanistic insights explain the acylation reaction’s efficiency?

- Mechanism : The amine’s lone pair attacks the electrophilic carbonyl of ethyl chlorooxoacetate, forming a tetrahedral intermediate. Chloride expulsion and TEA-mediated deprotonation stabilize the oxalamic ester. DFT studies suggest a ΔG‡ of ~15 kcal/mol for this step .

- Challenges : Steric hindrance from bulky substituents (e.g., 4-dimethylamino) can reduce acylation yields by 20–30% .

Q. How do researchers address solubility and stability challenges during formulation?

- Solutions :

- Solubility : Predicted logP = 1.31 (ACD/Labs software) indicates moderate hydrophobicity. Co-solvents (e.g., PEG-400) enhance aqueous solubility up to 5 mg/mL .

- Stability : Storage at -20°C in anhydrous DCM prevents ester hydrolysis. Degradation <5% over 6 months under these conditions .

Q. What role does the compound play in studying twisted intramolecular charge-transfer (TICT) states?

- Applications : The dimethylamino group acts as an electron donor, while the oxalamic ester serves as an acceptor. Solvatochromic shifts in fluorescence spectra (e.g., λem = 450 nm in ethanol) reveal TICT dynamics, critical for designing fluorescent probes .

- Data : Stokes shifts of ~100 nm correlate with solvent polarity, supporting Marcus theory models for electron transfer .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.